molecular formula C18H18O5 B12296463 Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate

Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate

Cat. No.: B12296463
M. Wt: 314.3 g/mol
InChI Key: FZDNQQFBTUIADY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate is an organic compound with the molecular formula C18H18O5 It is an ester derivative that features a benzyloxy group and a formyl group attached to a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate typically involves a multi-step process. One common method starts with the preparation of 4-(benzyloxy)-2-formylphenol, which is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired ester. The reaction conditions often include:

    Solvent: Acetone or dimethylformamide (DMF)

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, room temperature to reflux

Major Products

    Oxidation: Ethyl 2-(4-(benzyloxy)-2-carboxyphenoxy)acetate

    Reduction: Ethyl 2-(4-(benzyloxy)-2-hydroxymethylphenoxy)acetate

    Substitution: Ethyl 2-(4-(substituted benzyloxy)-2-formylphenoxy)acetate

Scientific Research Applications

Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as a reactive site for covalent bonding with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate can be compared with other similar compounds such as:

    Ethyl 2-(benzyloxy)acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Ethyl 2-(4-hydroxyphenoxy)acetate: Lacks the benzyloxy group, which may affect its solubility and reactivity.

    Ethyl 2-(4-(methoxy)-2-formylphenoxy)acetate: Contains a methoxy group instead of a benzyloxy group, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

ethyl 2-(2-formyl-4-phenylmethoxyphenoxy)acetate

InChI

InChI=1S/C18H18O5/c1-2-21-18(20)13-23-17-9-8-16(10-15(17)11-19)22-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3

InChI Key

FZDNQQFBTUIADY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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